8-(Methylsulfonyl)quinoline-3-carboxylic acid
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Overview
Description
8-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring substituted with a methylsulfonyl group at the 8th position and a carboxylic acid group at the 3rd position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylsulfonyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of quinoline derivatives. The process begins with the preparation of the quinoline core, followed by the introduction of the methylsulfonyl group at the 8th position. This can be achieved using reagents such as methylsulfonyl chloride in the presence of a base like pyridine. The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfonyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
8-(Methylsulfonyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Methylsulfonyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. The methylsulfonyl group can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
8-Methylquinoline-3-carboxylic acid: Contains a methyl group instead of a methylsulfonyl group, affecting its biological activity.
8-(Methylthio)quinoline-3-carboxylic acid: Has a methylthio group instead of a methylsulfonyl group, leading to different chemical behavior.
Uniqueness
8-(Methylsulfonyl)quinoline-3-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which impart specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
8-methylsulfonylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-17(15,16)9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCGDCPOQHPRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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